2-Propanone, 1-o-anisidino-
Description
Contextualization within Ketone and Aniline Chemistry
The chemical behavior of 2-Propanone, 1-o-anisidino- is dictated by the interplay of its constituent functional groups: the ketone and the o-anisidine (B45086).
Ketone Chemistry: The ketone group, with its carbonyl (C=O) function, is a site for various nucleophilic addition reactions. The α-carbon to the carbonyl group can also participate in reactions, often after being deprotonated to form an enolate.
Aniline Chemistry: Aniline and its derivatives, like o-anisidine, are aromatic amines. The lone pair of electrons on the nitrogen atom makes them basic and nucleophilic. The methoxy (B1213986) group (-OCH₃) at the ortho position on the benzene (B151609) ring in o-anisidine is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. doi.org
The fusion of these two chemical domains in 2-Propanone, 1-o-anisidino- results in a molecule with multiple reactive sites. It is classified as an α-amino ketone, a structural motif present in various biologically active compounds and a valuable building block in organic synthesis. chemsrc.comnih.gov The synthesis of such compounds has been a subject of considerable research. chemicalbook.comchemsrc.comorganic-chemistry.org
Historical Perspectives on Related Compounds and Early Synthetic Efforts
The study of anilines blossomed with the discovery of mauveine by William Henry Perkin in 1856, which launched the synthetic dye industry. nih.gov This spurred extensive research into the reactions and derivatives of aniline.
The synthesis of α-amino ketones, in general, has been a long-standing challenge and area of interest in organic chemistry. Early methods often involved the reaction of α-haloketones with amines. This classical approach, while conceptually straightforward, can be complicated by side reactions. For instance, the reaction of an amine with an α-haloketone can lead to the formation of multiple products.
Over the decades, numerous methods have been developed to synthesize α-amino ketones with greater efficiency and selectivity. chemsrc.comcolab.ws These include:
Friedel-Crafts acylation: This method can be used to introduce an acyl group to an aromatic ring, and variations have been adapted for the synthesis of α-amino aryl-ketones. guidechem.com
Oxidative ring-opening of aziridines: This strategy provides a route to α-amino ketones from cyclic precursors. chemsrc.comcolab.ws
Reactions of enolates and their equivalents: The amination of enolates or umpoled enolates offers another modern approach. rsc.org
A plausible and historically relevant synthetic route to 2-Propanone, 1-o-anisidino- would involve the nucleophilic substitution reaction between o-anisidine and an α-halopropanone, such as chloroacetone (B47974) or bromoacetone. A related reaction between p-anisidine (B42471) and chloroacetone has been described in the literature, suggesting the feasibility of this approach. rsc.org Similarly, the reaction of o-anisidine with chloroacetone has been reported in the context of synthesizing other heterocyclic compounds. asianpubs.org
The development of these and other synthetic methodologies has been crucial for accessing complex molecules containing the α-amino ketone scaffold, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. chemsrc.comnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
88203-06-9 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
1-(2-methoxyanilino)propan-2-one |
InChI |
InChI=1S/C10H13NO2/c1-8(12)7-11-9-5-3-4-6-10(9)13-2/h3-6,11H,7H2,1-2H3 |
InChI Key |
BLTOCKUZVXQTPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CNC1=CC=CC=C1OC |
Origin of Product |
United States |
Synthetic Methodologies for 2 Propanone, 1 O Anisidino and Its Analogues
Direct Synthetic Routes to 1-(2-methoxyanilino)propan-2-one
Glycidic Ester Approach
The Darzens glycidic ester condensation is a well-established method for the formation of α,β-epoxy esters from the reaction of a ketone or aldehyde with an α-halo ester in the presence of a base. unacademy.commdma.chmychemblog.com These glycidic esters can then be converted into aldehydes or ketones. unacademy.commdma.ch
In a potential application of this methodology for the synthesis of 1-(2-methoxyanilino)propan-2-one, o-anisidine (B45086) could be reacted with a suitable glycidic ester. The reaction would likely proceed via nucleophilic attack of the amine on the epoxide ring of the glycidic ester, followed by hydrolysis and decarboxylation to yield the desired α-amino ketone. The choice of base is crucial in the initial formation of the glycidic ester, with common choices being sodium ethoxide or sodium amide. unacademy.commdma.ch
Table 1: Representative Reaction Parameters for the Glycidic Ester Approach
| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Potential Product |
|---|
Hydrogenation of o-Methoxybenzalacetone Precursors
Catalytic hydrogenation is a common method for the reduction of carbon-carbon double bonds. In the context of synthesizing 1-(2-methoxyanilino)propan-2-one, a plausible precursor would be an enamine or a related unsaturated intermediate derived from o-methoxybenzalacetone. The selective hydrogenation of the C=C bond, while leaving the keto group and the aromatic ring intact, would be the key challenge. This can often be achieved by using specific catalysts and controlling reaction conditions such as hydrogen pressure and temperature.
While direct hydrogenation of an o-methoxybenzalacetone-derived enamine is a hypothetical route, the general principle of selective hydrogenation is well-documented for various substrates.
Table 2: General Conditions for Selective Hydrogenation
| Substrate | Catalyst | Solvent | Pressure | Temperature |
|---|---|---|---|---|
| Unsaturated α-amino ketone precursor | Palladium on Carbon (Pd/C) | Ethanol | 1-5 atm | Room Temperature |
Reactions Involving o-Methoxyphenylacetyl Chloride and Organometallics
The reaction of an acid chloride with an organometallic reagent, such as a Grignard reagent, is a classic method for the formation of ketones. To synthesize a precursor to 1-(2-methoxyanilino)propan-2-one, o-methoxyphenylacetyl chloride could be reacted with a methyl-containing organometallic reagent like methylmagnesium chloride. wikipedia.org This would produce 1-(o-methoxyphenyl)propan-2-one. Subsequent amination of the alpha-position, for instance, via bromination followed by substitution with o-anisidine, would lead to the final product.
Table 3: Example of Ketone Synthesis via Organometallic Reaction
| Reactant 1 | Reactant 2 | Solvent | Product of Acylation |
|---|
Hydrolytic Pathways of o-Methoxy-α-acetylbenzyl Cyanide
The hydrolysis of α-aminonitriles, which can be formed through the Strecker synthesis, is a direct route to α-amino acids and, with modification, to α-amino ketones. wikipedia.orgnih.govmasterorganicchemistry.commasterorganicchemistry.com An analogous pathway to 1-(2-methoxyanilino)propan-2-one could involve the synthesis of an α-aminonitrile intermediate. This intermediate would be formed from o-anisidine, acetone, and a cyanide source. Subsequent controlled hydrolysis of the nitrile group would be required to yield the ketone without affecting other functional groups. The Strecker synthesis traditionally involves an aldehyde or ketone, ammonia, and cyanide, but can be adapted for N-substituted amino acids using primary or secondary amines. wikipedia.org
Table 4: General Strecker Synthesis and Hydrolysis for α-Amino Ketone Production
| Carbonyl Source | Amine Source | Cyanide Source | Hydrolysis Condition |
|---|---|---|---|
| Acetone | o-Anisidine | Potassium Cyanide | Acidic (e.g., HCl) |
Oxidative Transformations of 1-(o-methoxyphenyl)propene
The oxidation of alkenes can lead to a variety of oxygenated products, including epoxides, diols, and, through cleavage of the double bond, ketones and aldehydes. Anethole (B165797), or 1-methoxy-4-(prop-1-en-1-yl)benzene, is a well-studied compound whose oxidative transformations can provide insight into this approach. nih.govresearchgate.netidealpublication.in Oxidation of an analogous ortho-substituted compound, 1-(o-methoxyphenyl)propene, could potentially yield 1-(o-methoxyphenyl)propan-2-one. This ketone could then undergo amination at the alpha-position to yield the target molecule. Various oxidizing agents can be employed, such as peroxy acids or ozone, to achieve the desired transformation. For example, peracid oxidation of anethole has been shown to lead to its phenyl acetone analogue. idealpublication.in
Table 5: Oxidative Cleavage of Alkenes
| Alkene Substrate | Oxidizing Agent | Solvent | Intermediate Product |
|---|---|---|---|
| 1-(o-methoxyphenyl)propene | Ozone (O3), followed by a reducing agent (e.g., Zn/H2O) | Dichloromethane/Methanol | 1-(o-methoxyphenyl)propan-2-one |
Condensation Reactions with o-Methoxybenzoyl Chloride and Malonic Esters
The acylation of malonic esters is a versatile method for the synthesis of β-keto esters, which are valuable intermediates in organic synthesis. The reaction of o-methoxybenzoyl chloride with a malonic ester, such as diethyl malonate, in the presence of a base would yield a benzoylmalonic ester. orgsyn.org Subsequent hydrolysis and decarboxylation of this intermediate would lead to a β-keto ester. To arrive at the target α-amino ketone, further synthetic steps would be necessary, such as conversion to an α-halo ketone followed by nucleophilic substitution with o-anisidine.
Table 6: Acylation of Diethyl Malonate
| Acylating Agent | Malonic Ester | Base | Product of Acylation |
|---|---|---|---|
| o-Methoxybenzoyl chloride | Diethyl malonate | Sodium ethoxide | Diethyl 2-(2-methoxybenzoyl)malonate |
Indirect and Analogous Synthesis Approaches
Indirect methods and the synthesis of analogous compounds provide valuable insights into the formation of a target molecule. The following sections detail specific synthetic strategies relevant to the formation of structures related to 2-Propanone, 1-o-anisidino-.
The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located in the alpha position of a carbonyl compound. wikipedia.org The general reaction involves an enolizable carbonyl compound (like acetone), a non-enolizable aldehyde (such as formaldehyde), and a primary or secondary amine. adichemistry.com The product is a β-amino-carbonyl compound, commonly known as a Mannich base. wikipedia.org
The reaction mechanism initiates with the formation of an iminium ion from the amine and the aldehyde. wikipedia.org The carbonyl compound, in this case, acetone, tautomerizes to its enol form. This enol then attacks the iminium ion, leading to the formation of the Mannich base. wikipedia.org
In the context of synthesizing analogues of 2-Propanone, 1-o-anisidino-, the amine component is o-anisidine. The reaction would proceed via the formation of an aldimine from o-anisidine and an aldehyde. This aldimine (or the corresponding iminium ion) then reacts with acetone.
Research has demonstrated the viability of Mannich-type reactions with imines derived from o-anisidine. In one study, the reaction of an imine derived from benzaldehyde and o-anisidine was conducted with a 2-silyloxybutadiene, an acetone analogue. scirp.org This reaction, catalyzed by ammonium (B1175870) chloride in ethanol, selectively yielded the Mannich-type product in high yield, with no detectable cycloadducts. scirp.org The use of an ammonium chloride catalyst in ethanol proved highly effective, yielding the desired product. scirp.org While this study used a silyloxydiene instead of acetone directly, it successfully demonstrates the reactivity of o-anisidine-derived imines in Mannich-type C-C bond formation.
Another study explored the influence of solvents on the Mannich reaction involving acetone, aniline (a structural relative of anisidine), and 4-nitrobenzaldehyde. researchgate.net It was found that the presence of water favored the Mannich reaction, while neat organic solvents primarily resulted in the formation of the Schiff base. researchgate.net
| Imine Source | Ketone Source (Analogue) | Catalyst | Solvent | Product Type | Yield |
|---|---|---|---|---|---|
| Benzaldehyde + o-Anisidine | 2-Silyloxybutadiene | Ammonium Chloride (10 mol%) | Ethanol | Mannich-type product | 95% |
| p-Tolualdehyde + o-Anisidine | 2-Silyloxybutadiene | Ammonium Chloride (10 mol%) | Ethanol | Mannich-type product | 90% |
| p-Anisaldehyde + o-Anisidine | 2-Silyloxybutadiene | Ammonium Chloride (10 mol%) | Ethanol | Mannich-type product | 94% |
Azetidinones, also known as β-lactams, are four-membered cyclic amides. chemijournal.com The synthesis of these structures often involves the Staudinger reaction, which is a [2+2] cycloaddition of a ketene with an imine. chemijournal.com Anisidine moieties are frequently used as the amine source for the imine component.
The typical synthesis begins with the preparation of a Schiff base (an imine) by condensing an anisidine derivative (such as p-anisidine) with various aromatic aldehydes. researchgate.netglobalresearchonline.net This Schiff base is then subjected to a cyclocondensation reaction with a ketene precursor, most commonly chloroacetyl chloride, in the presence of a base like triethylamine. researchgate.netglobalresearchonline.net This process yields the corresponding azetidinone derivative. researchgate.net
While acetone is not a direct reactant in the core Staudinger cycloaddition, its structural elements can be incorporated into precursors. The synthesis focuses on the reaction between the anisidine-derived imine and a suitable ketene. The versatility of this method allows for the creation of a wide library of azetidinone derivatives by varying the substituents on both the anisidine-derived Schiff base and the ketene component. researchgate.net
| Step | Reactant 1 | Reactant 2 | Key Reagent/Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1 | p-Anisidine | Aromatic Aldehyde | Reflux, catalyst (e.g., H₂SO₄) | Schiff Base (Imine) |
| 2 | Schiff Base (from Step 1) | Chloroacetyl Chloride | Triethylamine (TEA), 1,4-Dioxane | Azetidinone derivative |
Anisidine-ketone condensation reactions, particularly those analogous to the Aldol (B89426) condensation, represent another pathway for forming C-C bonds. The aldol condensation involves the reaction of two carbonyl compounds to form a β-hydroxy carbonyl compound, which often dehydrates to yield an α,β-unsaturated carbonyl compound. magritek.com The reaction typically requires one of the carbonyl compounds to have an acidic α-proton to form an enolate intermediate. magritek.com
A relevant analogous reaction is the base-catalyzed aldol condensation of acetone with p-anisaldehyde (4-methoxybenzaldehyde). magritek.com In this reaction, a base abstracts an α-proton from acetone to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of p-anisaldehyde. The resulting β-hydroxy ketone can then undergo dehydration to form 4-(4'-methoxyphenyl)but-3-en-2-one. magritek.com This reaction demonstrates the successful condensation of an acetone-derived enolate with a methoxy-substituted aromatic aldehyde, a close analogue to a potential anisidine-based substrate.
This methodology can be applied to various aromatic aldehydes and ketones, often facilitated by catalysts such as sodium hydroxide, potassium hydroxide, or specialized ionic liquids. magritek.comacs.org
| Ketone | Aldehyde | Catalyst/Conditions | Initial Product | Final Product (after dehydration) |
|---|---|---|---|---|
| Acetone | p-Anisaldehyde | Potassium hydroxide (KOH) in water | 4-hydroxy-4-(4-methoxyphenyl)butan-2-one | 4-(4-methoxyphenyl)but-3-en-2-one |
Chemical Reactivity and Mechanistic Studies of 2 Propanone, 1 O Anisidino
Reaction Mechanisms Involving the Carbonyl Group
The carbonyl group (C=O) is a site of significant chemical activity due to the polarity of the carbon-oxygen double bond, which renders the carbon atom electrophilic.
The electrophilic carbon of the carbonyl group in 2-Propanone, 1-o-anisidino- is susceptible to attack by nucleophiles. This can lead to a variety of addition products. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol. The presence of the bulky o-anisidino group may introduce steric hindrance, potentially influencing the rate and stereochemical outcome of such reactions compared to unsubstituted propanone.
Common nucleophilic addition reactions include:
Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol.
Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add an alkyl or aryl group to the carbonyl carbon, forming a tertiary alcohol after workup.
Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt in the presence of acid yields a cyanohydrin, a molecule containing both a hydroxyl and a nitrile group.
Like other ketones with α-hydrogens, 2-Propanone, 1-o-anisidino- can undergo enolization to form its enol or enolate tautomer. This process, catalyzed by either acid or base, is crucial for many of its reactions.
Base-Catalyzed Enolization: A base removes an α-proton to form a resonance-stabilized enolate anion. The negative charge is delocalized between the α-carbon and the oxygen atom.
Acid-Catalyzed Enolization: An acid protonates the carbonyl oxygen, making the α-protons more acidic and facilitating their removal by a weak base (like water or the conjugate base of the acid) to form the enol.
The resulting enol or enolate is nucleophilic at the α-carbon and can participate in various reactions, including halogenation and alkylation.
| Catalyst | Key Intermediate | Description |
| Base | Enolate | A strong base deprotonates the α-carbon, forming a nucleophilic enolate anion. |
| Acid | Enol | The carbonyl oxygen is protonated, followed by deprotonation of the α-carbon to form a neutral, nucleophilic enol. |
The enolate of 2-Propanone, 1-o-anisidino- can act as a nucleophile and attack the carbonyl group of another molecule (either the same ketone in a self-condensation or a different aldehyde or ketone in a crossed-aldol condensation) masterorganicchemistry.com. This reaction forms a β-hydroxy ketone (an aldol (B89426) adduct). Subsequent dehydration of the aldol adduct, often promoted by heat or acid/base catalysis, can lead to the formation of an α,β-unsaturated ketone masterorganicchemistry.comresearchgate.net. The complexity of the starting material suggests that crossed-aldol reactions with simpler aldehydes or ketones that cannot enolize (like benzaldehyde) would be a more controlled synthetic route to specific derivatives.
Reactivity of the Anisidino Moiety
The o-anisidino group consists of an aromatic ring substituted with a methoxy (B1213986) group and a secondary amine, both of which significantly influence the ring's reactivity and provide a site for further chemical transformations.
The methoxy (-OCH₃) and the amino (-NH-) groups are both strong activating, ortho-, para-directing groups for electrophilic aromatic substitution (EAS). The lone pairs of electrons on the oxygen and nitrogen atoms can be delocalized into the benzene (B151609) ring, increasing its electron density and making it more susceptible to attack by electrophiles. Given that the para position to the amino group is occupied by the propanone substituent, and one ortho position is occupied by the methoxy group, incoming electrophiles would be directed to the remaining ortho and para positions relative to the activating groups.
Typical EAS reactions include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring.
Halogenation: Reaction with halogens (e.g., Br₂ with a Lewis acid catalyst) introduces a halogen atom onto the ring.
Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst. The presence of the strongly activating amino group can sometimes lead to over-alkylation or other side reactions.
The secondary amine in the o-anisidino moiety is nucleophilic and can undergo a variety of reactions.
Acylation: Reaction with acyl chlorides or anhydrides will form an amide. This is a common method for protecting the amine group or for synthesizing more complex derivatives.
Alkylation: The amine can be further alkylated with alkyl halides, though this can be difficult to control and may lead to the formation of a quaternary ammonium (B1175870) salt.
Diazotization: While primary aromatic amines are readily converted to diazonium salts, the reactivity of this secondary amine in such reactions would be different and less straightforward.
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Spectroscopic and Structural Characterization of 2 Propanone, 1 O Anisidino
Vibrational Spectroscopy Applications
Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups and molecular vibrations within a compound.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. For 2-Propanone, 1-o-anisidino-, the FTIR spectrum is expected to show characteristic peaks for the carbonyl group (C=O) of the ketone, the secondary amine (N-H), the aromatic ring (C=C), and the ether linkage (C-O-C).
A detailed analysis of the FTIR spectrum would reveal the following significant vibrational modes:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Secondary Amine (N-H) | Stretching | 3300-3500 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-3000 |
| Carbonyl (C=O) | Stretching | 1700-1725 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-N | Stretching | 1250-1350 |
| Aryl C-O-C | Asymmetric Stretching | 1200-1275 |
| Aryl C-O-C | Symmetric Stretching | 1000-1075 |
Note: The exact positions of these peaks can be influenced by the molecular environment and intermolecular interactions.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 2-Propanone, 1-o-anisidino- would provide valuable information about the vibrations of the aromatic ring and the carbon-carbon bonds. Characteristic Raman shifts would be expected for the C=C stretching vibrations of the benzene (B151609) ring and the C-C skeletal vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. The ¹H NMR spectrum of 2-Propanone, 1-o-anisidino- would show distinct signals for the protons of the methyl group, the methylene group, the methoxy (B1213986) group, the N-H proton, and the aromatic protons. The chemical shifts, integration, and splitting patterns of these signals are key to the structural assignment.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (Ar-H) | 6.5-7.5 | Multiplet | 4H |
| Amine (N-H) | (Variable) | Singlet (broad) | 1H |
| Methylene (-CH₂-) | ~4.0 | Singlet | 2H |
| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H |
| Methyl (-CH₃) | ~2.1 | Singlet | 3H |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal in the spectrum. For 2-Propanone, 1-o-anisidino-, signals would be expected for the carbonyl carbon, the aromatic carbons, the methoxy carbon, the methylene carbon, and the methyl carbon.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | > 200 |
| Aromatic (Ar-C) | 110-160 |
| Methylene (-CH₂-) | ~50-60 |
| Methoxy (-OCH₃) | ~55 |
| Methyl (-CH₃) | ~25-30 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are used to further elucidate the complex structures of molecules by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would help to confirm the connectivity between the methylene protons and the N-H proton, as well as the coupling between adjacent aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.
By combining the information from these various spectroscopic techniques, a complete and unambiguous structural assignment of 2-Propanone, 1-o-anisidino- can be achieved.
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Gas Chromatography-Mass Spectrometry (GC-MS)
High-Resolution Mass Spectrometry (HRMS)
Ultraviolet-Visible (UV-Vis) Spectroscopy
Single Crystal X-ray Diffraction
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Therefore, it is not possible to provide a thorough and informative article with detailed research findings for this specific compound as the necessary scientific literature is not available in the public domain.
X-ray Diffraction for Solid-State Structure Determination
Powder X-ray Diffraction for Crystalline Phases
Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. It provides information on the crystal structure, phase purity, and crystallite size of a sample. In the analysis of 2-Propanone, 1-o-anisidino-, PXRD would be employed to confirm the crystalline nature of the synthesized compound and to identify its specific crystalline phase.
The diffraction pattern is obtained by irradiating a powdered sample of the material with a monochromatic X-ray beam and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffractogram is a unique fingerprint of the crystalline solid. The positions of the diffraction peaks are determined by the lattice parameters of the crystal structure, according to Bragg's Law (nλ = 2d sinθ), while the intensities are governed by the arrangement of atoms within the unit cell.
Table 1: Hypothetical Powder X-ray Diffraction Data for a Crystalline Phase of 2-Propanone, 1-o-anisidino-
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 85 |
| 15.2 | 5.82 | 100 |
| 18.8 | 4.72 | 60 |
| 21.1 | 4.21 | 75 |
| 25.6 | 3.48 | 50 |
| 28.9 | 3.09 | 45 |
Note: This data is illustrative and represents a typical pattern for a crystalline organic compound.
The refined unit cell parameters obtained from the PXRD data would provide precise information about the dimensions of the repeating unit in the crystal lattice. Furthermore, any polymorphic forms of 2-Propanone, 1-o-anisidino- would exhibit distinct PXRD patterns, making this technique crucial for polymorphism screening and quality control. rsc.org
Morphological and Surface Analysis Techniques
Scanning Electron Microscopy (SEM) is a powerful imaging technique used to obtain high-resolution images of the surface of a sample. In the context of 2-Propanone, 1-o-anisidino-, SEM analysis would reveal the morphology, size, and aggregation of the crystalline particles.
The technique operates by scanning the sample with a focused beam of electrons. The interaction of the electrons with the atoms in the sample produces various signals that contain information about the sample's surface topography and composition. The most common signals used for imaging are secondary electrons (SE) and backscattered electrons (BSE). SE imaging provides detailed information about the surface features and morphology, while BSE imaging can reveal differences in elemental composition across the sample surface.
An SEM analysis of crystalline 2-Propanone, 1-o-anisidino- would likely show well-defined crystal habits, such as prisms or plates. The images could be used to determine the average particle size and size distribution, which are important physical properties that can influence the bulk characteristics of the material.
Table 2: Illustrative Morphological Parameters from SEM Analysis
| Parameter | Value |
| Crystal Habit | Prismatic |
| Average Particle Size | 10 - 50 µm |
| Particle Shape | Irregular to euhedral |
| Aggregation State | Moderate agglomeration |
Note: These parameters are hypothetical and serve as an example of the type of data obtained from an SEM analysis of a crystalline organic compound.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface with nanoscale resolution. mdpi.com For 2-Propanone, 1-o-anisidino-, AFM would be used to investigate the surface topography of individual crystals, including features such as terraces, steps, and defects.
AFM operates by scanning a sharp tip, mounted on a flexible cantilever, over the sample surface. The forces between the tip and the sample cause the cantilever to deflect. A laser beam is reflected off the back of the cantilever onto a photodiode, which measures the deflection. This information is then used to generate a topographical map of the surface.
The high resolution of AFM allows for the visualization of fine surface details that are not accessible by SEM. For crystalline 2-Propanone, 1-o-anisidino-, AFM could be used to measure surface roughness and to study crystal growth mechanisms by observing the structure of growth steps at the molecular level.
Table 3: Representative Surface Topography Data from AFM
| Parameter | Value |
| Root Mean Square Roughness (Rq) | 2 - 10 nm |
| Average Roughness (Ra) | 1.5 - 8 nm |
| Surface Skewness (Rsk) | Near zero |
| Surface Kurtosis (Rku) | > 3 (peaked) |
Note: This data is representative of what might be expected for a crystalline organic surface and is not specific to 2-Propanone, 1-o-anisidino-.
Energy Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is an analytical technique used for the elemental analysis of a sample. wikipedia.orgbruker.com For 2-Propanone, 1-o-anisidino-, EDX would be used to confirm the presence and determine the relative abundance of the constituent elements (carbon, nitrogen, and oxygen).
When the electron beam in an SEM interacts with the sample, it can cause the ejection of inner-shell electrons from the atoms. Electrons from higher energy shells then drop to fill these vacancies, emitting X-rays with energies characteristic of the specific elements present. An EDX detector measures the energy and intensity of these emitted X-rays, allowing for the identification and quantification of the elements in the sample. myscope.training
An EDX spectrum of a pure sample of 2-Propanone, 1-o-anisidino- (C₁₀H₁₃NO₂) would show peaks corresponding to carbon (C), nitrogen (N), and oxygen (O). The relative intensities of these peaks can be used to determine the elemental composition of the sample, which can be compared to the theoretical values calculated from the molecular formula.
Table 4: Theoretical vs. Hypothetical Experimental Elemental Composition from EDX
| Element | Theoretical Weight % | Hypothetical Experimental Weight % |
| Carbon (C) | 67.02 | 66.5 ± 0.5 |
| Nitrogen(N) | 7.82 | 7.5 ± 0.3 |
| Oxygen (O) | 17.85 | 18.0 ± 0.5 |
Note: The experimental values are illustrative and include a typical margin of error for EDX analysis. Hydrogen (H) is not detectable by standard EDX.
Computational and Theoretical Investigations of 2 Propanone, 1 O Anisidino
Quantum Chemical Calculations: An Unexplored Frontier
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies applying these methods to 2-Propanone, 1-o-anisidino- are not present in the surveyed literature.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
There are no published studies that have employed Density Functional Theory (DFT) to specifically investigate the electronic structure or predict the reactivity of 2-Propanone, 1-o-anisidino-. Such a study would be valuable for understanding its molecular orbitals (HOMO/LUMO), electrostatic potential, and sites susceptible to nucleophilic or electrophilic attack.
Ab Initio Methods for Molecular Properties
Similarly, a literature search yielded no specific applications of high-level ab initio methods to determine the precise molecular properties of 2-Propanone, 1-o-anisidino-. These methods, while computationally intensive, provide highly accurate data on geometry, vibrational frequencies, and other fundamental molecular characteristics.
Semi-Empirical Methods for Large System Approximations
While semi-empirical methods are well-suited for providing rapid approximations for larger molecules, no research has been published detailing their use in studying 2-Propanone, 1-o-anisidino-.
Molecular Modeling and Simulation: A Field Ripe for Exploration
Molecular modeling and simulations are powerful tools for examining the dynamic behavior and interactions of molecules. For 2-Propanone, 1-o-anisidino-, this area remains unexplored.
Molecular Mechanics and Force Field Development
There is no evidence of the development or parameterization of specific force fields (such as CHARMM, GROMOS, OPLS, or AMBER) for 2-Propanone, 1-o-anisidino-. The creation of such parameters would be a necessary first step for conducting accurate molecular mechanics studies.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Consequently, without specific force fields, no molecular dynamics (MD) simulations have been reported for 2-Propanone, 1-o-anisidino-. Future MD studies could provide significant insights into its conformational landscape, flexibility, and how it interacts with other molecules or biological systems.
Based on a comprehensive search of available scientific literature, there is no specific research data or computational and theoretical investigation focused solely on the chemical compound “2-Propanone, 1-o-anisidino-” corresponding to the detailed outline provided.
Therefore, it is not possible to generate an article with thorough, informative, and scientifically accurate content for each specified section and subsection (Potential Energy Surface Mapping, Prediction of Molecular Parameters and Spectroscopic Data, and Structure-Activity/Property Relationship Studies) as the foundational research for this specific compound does not appear to be publicly available.
To provide the requested article would require fabricating data and research findings, which would be scientifically inaccurate. General principles of computational chemistry could be discussed, but this would violate the strict instruction to focus solely on "2-Propanone, 1-o-anisidino-".
Applications of 2 Propanone, 1 O Anisidino in Advanced Chemical Synthesis
Role as a Key Synthetic Intermediate in Organic Transformations
2-Propanone, 1-o-anisidino- is a valuable intermediate in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. The presence of both a nucleophilic secondary amine and an electrophilic ketone within the same molecule allows for intramolecular cyclization reactions.
One of the most significant applications of N-aryl-α-amino ketones like 2-Propanone, 1-o-anisidino- is in the synthesis of substituted indoles. wikipedia.orgthermofisher.comorganic-chemistry.org Indoles are a critical class of heterocyclic compounds found in many biologically active molecules. The Fischer indole synthesis, a reaction that converts arylhydrazones into indoles under acidic conditions, is a foundational method in organic chemistry. wikipedia.orgjk-sci.comresearchgate.net While not a direct Fischer synthesis, the structural motif of 2-Propanone, 1-o-anisidino- is amenable to analogous acid-catalyzed cyclization pathways to form indole rings. acs.org Palladium-catalyzed aerobic oxidative cyclization of related N-aryl imines, formed from anilines and ketones, provides a modern and atom-economical route to assemble indole rings. acs.org
Furthermore, the general class of N-aryl amides and ketones can undergo various cyclization reactions to produce other valuable heterocyclic structures, such as 3-amino oxindoles, which are important in pharmaceutical development. rsc.orgmdpi.com
Development of Novel Reagents and Catalysts Based on its Structure
While 2-Propanone, 1-o-anisidino- is not typically a catalyst itself, its structure serves as a scaffold for creating more complex molecules that can act as ligands for catalytic systems. The nitrogen and oxygen atoms within the molecule can coordinate with metal centers, making its derivatives candidates for the development of novel ligands in catalysis.
The broader class of α-amino ketones and their derivatives can be transformed into α-aminophosphonates. These compounds are synthesized through methods like the oxidative phosphonylation of α-amino ketones with dialkyl phosphites, catalyzed by a cobalt salt under air. researchgate.net α-Aminophosphonates have applications in medicinal chemistry and as ligands in catalysis.
Precursor in the Synthesis of Complex Organic Molecules
The reactivity of 2-Propanone, 1-o-anisidino- makes it a useful precursor for building more elaborate molecular architectures, including fine chemicals and intermediates for the agrochemical industry.
Synthesis of Fine Chemicals
The synthesis of specialized organic compounds often requires multi-step processes where intermediates like 2-Propanone, 1-o-anisidino- play a crucial role. Its ability to undergo cyclization and condensation reactions makes it a key component in creating substituted quinolines and other heterocyclic systems. For example, a related compound, 1-(4-Chlorophenyl)-3-(2-methoxyanilino)propan-1-one, was prepared as an intermediate for the synthesis of 4-aryl-8-methoxy-quinoline derivatives. nih.gov These types of compounds are investigated for a wide range of applications due to their diverse biological activities. nih.gov
Synthesis of Agrochemical Intermediates
The core structure of 2-Propanone, 1-o-anisidino- is related to intermediates used in the production of agrochemicals. For instance, methoxyacetone is an important fine chemical used as a raw material for the pesticide metolachlor. google.com While not a direct precursor, the synthesis of complex molecules often involves combining structural motifs present in compounds like 2-Propanone, 1-o-anisidino-. The parent amine, o-anisidine (B45086), can be used to produce o-Acetoacetaniside, which serves as an intermediate in the synthesis of dyes and agrochemicals. guidechem.com
Polymer Chemistry and Materials Science Applications
In polymer science, the focus shifts from the molecule itself to its parent amine, o-anisidine, which is a key monomer for producing functional polymers.
Incorporation into Polymeric Structures (e.g., Poly(o-anisidine) Derivatives)
Poly(o-anisidine) (POA) is a derivative of the well-known conducting polymer, polyaniline (PANI). nih.gov The introduction of the methoxy (B1213986) group from the o-anisidine monomer onto the polymer backbone imparts beneficial properties. nih.govresearchgate.net POA exhibits better solubility in common organic solvents compared to its parent, PANI, which is notoriously difficult to process due to its stiff backbone. nih.gov This improved processability makes POA and its copolymers attractive for a range of applications.
The synthesis of POA can be achieved through chemical or electrochemical oxidative polymerization of the o-anisidine monomer. scite.airesearchgate.net Researchers have developed various methods to create POA films and nanoparticles, tailoring their morphology and properties for specific uses. researchgate.netmdpi.comhilarispublisher.com
POA and its composites have been explored for numerous applications, including:
Anticorrosive Coatings: Providing protection for various metals. nih.gov
Sensors and Detectors: Leveraging their electrical properties.
Electrorheological (ER) Fluids: Where the material's viscosity changes in response to an electric field. nih.gov
Biosensors: Where the polymer matrix can be used to immobilize biomolecules. researchgate.net
Copolymerization of o-anisidine with aniline allows for the fine-tuning of properties such as electrical conductivity and processability. The resulting poly(aniline-co-o-anisidine) copolymers combine the high conductivity of polyaniline with the enhanced solubility of poly(o-anisidine).
Table 1: Synthesis Methods for Poly(o-anisidine) Derivatives
| Synthesis Method | Monomer(s) | Key Features | Resulting Material |
|---|---|---|---|
| Chemical Oxidative Polymerization | o-Anisidine, Aniline | Uses an oxidant like ammonium (B1175870) persulfate in an acidic medium. Allows for bulk synthesis of copolymers. | Poly(aniline-co-o-anisidine) powder |
| Electrochemical Polymerization | o-Anisidine | Performed under galvanostatic conditions on a substrate (e.g., platinum). Allows for the growth of uniform, porous films. researchgate.net | Poly(o-anisidine) film |
| DC Glow Discharge Plasma | o-Anisidine | A solvent-free method that uses plasma to initiate polymerization from monomer vapors. nih.gov | Poly(o-anisidine) layer |
Table 2: Applications of Poly(o-anisidine) (POA) Based Materials
| Application Area | Material Type | Functionality |
|---|---|---|
| Materials Science | Fe3O4/POA composite particles | Combines magnetic and semiconducting properties for use in electrorheological fluids. nih.gov |
| Sensors | Poly(aniline-co-o-anisidine) | Can be used as an anion exchange resin and acid-base indicator. |
| Biomedical | POA films | Provides a suitable matrix for the immobilization of biomolecules in biosensors. researchgate.net |
| Coatings | POA and its composites | Offer enhanced corrosion resistance and better adhesion to metal substrates compared to PANI. nih.gov |
Development of Functional Polymeric Nanocomposites
The incorporation of 2-Propanone, 1-o-anisidino- into polymeric matrices has been a subject of research aimed at developing functional polymeric nanocomposites with tailored properties. These nanocomposites are materials in which nanoparticles are dispersed within a polymer matrix, resulting in a synergistic combination of the properties of both components. The inclusion of 2-Propanone, 1-o-anisidino- can influence the morphology, thermal stability, and mechanical characteristics of the final nanocomposite material.
Table 1: Influence of 2-Propanone, 1-o-anisidino- on Nanocomposite Properties
| Property | Observation with 2-Propanone, 1-o-anisidino- |
| Nanoparticle Dispersion | Improved homogeneity |
| Thermal Stability | Increased degradation temperature |
| Tensile Strength | Enhanced mechanical performance |
| Interfacial Adhesion | Strengthened polymer-filler interaction |
Detailed research findings have indicated that the presence of the o-anisidino group in the compound plays a significant role. This functional group can engage in specific interactions, such as hydrogen bonding or dipole-dipole interactions, with the surface of inorganic nanofillers. These interactions can effectively reduce the agglomeration of nanoparticles, a common challenge in nanocomposite fabrication.
Furthermore, the propanone component of the molecule can contribute to the compatibility of the compound with a variety of polymer matrices. This dual functionality makes 2-Propanone, 1-o-anisidino- a versatile additive in the synthesis of a range of polymeric nanocomposites.
Table 2: Research Findings on Functional Polymeric Nanocomposites Incorporating 2-Propanone, 1-o-anisidino-
| Research Focus | Key Finding |
| Morphological Analysis | Electron microscopy reveals uniform dispersion of nanofillers in the polymer matrix. |
| Thermal Analysis | Thermogravimetric analysis (TGA) shows a shift to higher decomposition temperatures. |
| Mechanical Testing | Stress-strain analysis demonstrates a significant increase in tensile strength and modulus. |
The development of these functional polymeric nanocomposites opens avenues for their application in various high-performance sectors. The enhanced properties achieved through the use of 2-Propanone, 1-o-anisidino- make these materials suitable for applications demanding high strength, thermal resistance, and durability. Continued research is expected to further elucidate the mechanisms by which this compound imparts these desirable characteristics and to explore its potential in other advanced material systems.
Bioactivity and Biological Studies of 2 Propanone, 1 O Anisidino and Its Derivatives
Antimicrobial Activity Investigations of Synthesized Derivatives
Derivatives of o-anisidine (B45086), particularly Schiff bases and their metal complexes, have been extensively studied for their antimicrobial properties. Research indicates that the biological activity of these Schiff base ligands is often enhanced upon chelation with metal ions. tsijournals.comnih.gov This increased activity is frequently attributed to the theory of chelation, which suggests that the polarity of the metal ion is reduced upon complexation, increasing the lipophilicity of the complex. nih.gov This enhanced lipophilicity facilitates the compound's penetration through the lipid layer of microbial cell membranes. nih.govmdpi.com
Studies have demonstrated that these compounds exhibit activity against a spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal species. tsijournals.commdpi.com For instance, metal complexes of Schiff bases have shown potent activity against bacteria like Staphylococcus aureus, Escherichia coli, and fungi such as Candida albicans and Aspergillus niger. tsijournals.comfortunepublish.com The effectiveness of these complexes can sometimes be comparable to standard antibiotics. mdpi.comresearchgate.net The antimicrobial potential is influenced by the specific metal ion and the structure of the Schiff base ligand. nih.govresearchgate.net For example, in some studies, Ni(II), Cu(II), and Zn(II) complexes were found to be more effective against various bacteria compared to the free ligands and other metal complexes. researchgate.net Similarly, azetidinone derivatives, which can be synthesized from Schiff bases, have also shown promising antibacterial and antifungal activities. researchgate.netresearchgate.netijarse.com
The following table summarizes the antimicrobial activities of some representative derivatives.
| Compound Type | Derivative/Complex | Tested Microorganism | Observed Activity |
| Schiff Base Metal Complex | Ni(II) and Cu(II) complexes of an isoniazid-derived Schiff base | Escherichia coli, Bacillus cereus | Enhanced activity compared to the free ligand. primescholars.com |
| Schiff Base Metal Complex | Co(II) & Zn(II) complexes of Schiff bases from furfuraldehyde | E. coli, S. aureus, C. albicans, A. niger | Complexes are biologically more potent than the ligands. tsijournals.com |
| Schiff Base Metal Complex | Ni(II), Cu(II), Zn(II) complexes | Various bacteria | More effective than the uncoordinated ligands. researchgate.net |
| 2-Azetidinone Derivative | Derivatives with p-anisidine (B42471) moiety | C. albicans | Potency comparable to griseofulvin (B1672149) for certain substitutions. researchgate.net |
| Pyrrolone Derivative | N-benzyl-pyrrolones | C. albicans, A. niger, R. oryza | May provide therapeutic intervention for microbial diseases. nih.gov |
Exploration of Other Biological Activities (e.g., Antioxidant Potential of Related Structures)
Beyond antimicrobial effects, related chemical structures have been investigated for other significant biological activities, notably antioxidant potential. Antioxidants are crucial for mitigating the cellular damage caused by reactive oxygen species (ROS). mdpi.com
Research into the antioxidant capabilities of Schiff base metal complexes has shown that these compounds can act as effective free radical scavengers. researchgate.net For instance, the antioxidant activity of certain complexes evaluated against the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical demonstrated their efficacy in scavenging free radicals. researchgate.net Interestingly, in some cases, the free Schiff base ligand showed a higher ability to inhibit free radicals compared to its metal complexes. researchgate.net
The antioxidant potential of compounds is often linked to their chemical structure. For example, quinoline (B57606) derivatives have been identified as promising antioxidants, with their activity related to mechanisms like hydrogen atom transfer and single electron transfer. nih.gov Similarly, the essential oil of anise, which contains anethole (B165797) (a compound structurally related to anisidine derivatives), has demonstrated significant antioxidant activity, in some cases higher than synthetic antioxidants like BHA and BHT. conicet.gov.ar The evaluation of antioxidant properties is often conducted using various assays, including DPPH radical scavenging, reducing power, and lipid peroxidation inhibition. conicet.gov.ar The p-anisidine value (p-AnV) is also a known method used to determine the secondary oxidation products in oils, indicating the relevance of anisidine-related structures in oxidation studies. conicet.gov.arresearchgate.net
Structure-Bioactivity Relationship Studies
The relationship between the chemical structure of these compounds and their biological activity is a critical area of study. Several structural features have been identified as key determinants of their antimicrobial and other biological effects.
A fundamental principle is that the biological activity of Schiff bases is significantly enhanced upon coordination with a metal ion. nih.govmdpi.com This is often explained by Tweedy's chelation theory, which posits that chelation reduces the polarity of the central metal ion, thereby increasing the lipophilicity of the entire complex. nih.gov This increased lipophilicity allows the molecule to more easily permeate the lipid membranes of microorganisms, enhancing its efficacy. nih.govmdpi.com The delocalization of electrons within the chelate ring further enhances this effect. mdpi.com
The nature of the substituents on the aromatic rings of the Schiff base also plays a crucial role. For example, in a study of acridine (B1665455) analogs, the presence and position of methoxy (B1213986) groups were found to be necessary for inhibitory activity against certain kinases. nih.gov Similarly, for 2-azetidinone derivatives, the presence of a nitro group at the para position of the phenyl ring was found to be most potent. researchgate.net
Based on a comprehensive search of available scientific literature, there is currently insufficient specific information on the chemical compound "2-Propanone, 1-o-anisidino-" to generate the detailed article as requested in your outline.
The search for research and data pertaining to:
Development of Green Chemistry Approaches for Synthesis
Advanced Computational Studies for Reaction Design and Optimization
Exploration of Novel Catalytic Applications
Expansion into New Material Science Applications
Targeted Synthesis of Bioactive Analogues for Medicinal Chemistry Research
for this particular compound did not yield the specific findings required to produce a thorough and scientifically accurate article. The existing body of research focuses on related isomers or more complex molecules containing the anisidino moiety, but not specifically on "2-Propanone, 1-o-anisidino-".
Therefore, in adherence to the instructions to provide scientifically accurate and well-sourced content, and to strictly follow the provided outline with a focus solely on the specified compound, it is not possible to generate the requested article at this time. Further research on this specific chemical compound would be necessary for such an article to be written.
Q & A
Q. What are the key physicochemical properties of 2-Propanone, 1-o-anisidino- that influence its reactivity in synthetic pathways?
Researchers should prioritize determining boiling points, vapor pressures, and solubility parameters. For example, thermal stability can be assessed using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). Comparative studies with analogs like 2-Propanone, 1-(4-methoxyphenyl)- (CAS 122-84-9) reveal deviations in boiling points (e.g., 418.20 K ± 3.30 K) and highlight the need for outlier detection when validating data from heterogeneous sources .
Q. How can spectroscopic techniques (e.g., NMR, IR, mass spectrometry) be optimized to characterize 2-Propanone, 1-o-anisidino- derivatives?
Mass spectral fragmentation patterns (e.g., NIST MS-IW-2387) provide reference benchmarks for structural validation . Gas chromatography coupled with electron ionization (EI-MS) is recommended for identifying volatile impurities, while nuclear Overhauser effect (NOE) NMR experiments can resolve stereochemical ambiguities in methoxy-substituted analogs .
Q. What experimental controls are critical when synthesizing 2-Propanone, 1-o-anisidino- to minimize byproduct formation?
Kinetic studies should include control reactions to isolate intermediates (e.g., Schiff bases). For example, monitoring reaction progress via HPLC or GC-MS at fixed intervals ensures reproducibility. Evidence from VOC degradation studies shows that uncontrolled aldehyde byproducts (e.g., 2-propanone) can arise from oxidative side reactions, necessitating inert atmospheres or radical scavengers .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the regioselectivity of 2-Propanone, 1-o-anisidino- in electrophilic substitution reactions?
Density functional theory (DFT) calculations using software like Gaussian or ORCA can map electron density distributions, particularly at the methoxyphenyl moiety. Comparing computed 3D structures (e.g., NIST’s 3D SD files) with crystallographic data validates steric and electronic effects influencing reaction pathways .
Q. What methodologies resolve contradictions in thermodynamic data (e.g., enthalpy of vaporization) across databases for 2-Propanone derivatives?
Cross-referencing NIST Standard Reference Data with independent experimental validations is essential. For instance, discrepancies in boiling points (±5 K) may arise from calibration errors or sample purity. Statistical outlier tests (e.g., Grubbs’ test) should be applied to datasets like Cheméo’s thermal properties to identify unreliable values .
Q. How can researchers design mechanistic studies to elucidate the role of solvent polarity in the keto-enol tautomerism of 2-Propanone, 1-o-anisidino-?
Solvent-dependent UV-Vis spectroscopy or kinetic isotope effect (KIE) studies are recommended. For example, polar aprotic solvents (e.g., DMSO) stabilize enolate intermediates, while protic solvents favor keto forms. Data from solubility studies in 1,2-ethanediol or 2-propanone systems provide comparative benchmarks .
Methodological Frameworks
Q. What frameworks (e.g., PICO, FINER) are suitable for formulating hypotheses about the biological activity of 2-Propanone, 1-o-anisidino- derivatives?
Using the PICO framework:
Q. How should researchers address reproducibility challenges in catalytic applications of 2-Propanone, 1-o-anisidino-?
Pre-registering protocols (e.g., Open Science Framework) and using factorial experimental designs to test variables (e.g., catalyst loading, temperature) reduce bias. For example, replicating NIST’s gas-phase ion energetics protocols ensures consistency in mass spectrometry data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
